P-gp inhibitor 1
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Overview
Description
P-glycoprotein inhibitor 1 is a compound designed to inhibit the activity of P-glycoprotein, a membrane protein that plays a crucial role in the efflux of various substances, including drugs, out of cells. This protein is often associated with multidrug resistance in cancer cells, making it a significant target for enhancing the efficacy of chemotherapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P-glycoprotein inhibitor 1 typically involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions of temperature and pressure .
Industrial Production Methods: Industrial production of P-glycoprotein inhibitor 1 often employs large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: P-glycoprotein inhibitor 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
P-glycoprotein inhibitor 1 has a wide range of applications in scientific research:
Chemistry: Used to study the mechanisms of drug transport and resistance.
Biology: Helps in understanding the role of P-glycoprotein in cellular processes and its impact on drug efficacy.
Medicine: Investigated for its potential to enhance the effectiveness of chemotherapeutic agents by overcoming multidrug resistance.
Industry: Utilized in the development of new drug formulations and delivery systems to improve bioavailability and therapeutic outcomes
Mechanism of Action
P-glycoprotein inhibitor 1 exerts its effects by binding to the nucleotide-binding domains of P-glycoprotein, thereby inhibiting its ATPase activity. This prevents the protein from utilizing energy to pump drugs out of the cell, leading to increased intracellular concentrations of chemotherapeutic agents. The inhibition of P-glycoprotein enhances the efficacy of these drugs by allowing them to remain inside the cells for a longer duration .
Comparison with Similar Compounds
Verapamil: A calcium channel blocker that also inhibits P-glycoprotein.
Cyclosporine A: An immunosuppressant with P-glycoprotein inhibitory properties.
Quercetin: A natural flavonoid known to inhibit P-glycoprotein
Uniqueness of P-glycoprotein Inhibitor 1: P-glycoprotein inhibitor 1 is unique in its high specificity and potency in inhibiting P-glycoprotein compared to other inhibitors. Its ability to effectively enhance the intracellular concentration of chemotherapeutic agents makes it a valuable tool in overcoming multidrug resistance in cancer therapy .
Properties
Molecular Formula |
C32H31N5O2 |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-2-pyridin-4-ylquinazolin-4-amine |
InChI |
InChI=1S/C32H31N5O2/c1-38-29-19-24-14-18-37(21-25(24)20-30(29)39-2)17-13-22-7-9-26(10-8-22)34-32-27-5-3-4-6-28(27)35-31(36-32)23-11-15-33-16-12-23/h3-12,15-16,19-20H,13-14,17-18,21H2,1-2H3,(H,34,35,36) |
InChI Key |
TXKOCTPGTLRGNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC4=NC(=NC5=CC=CC=C54)C6=CC=NC=C6)OC |
Origin of Product |
United States |
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